Neboglamine hydrochloride

Schizophrenia Antipsychotic Fos-like immunoreactivity

Neboglamine hydrochloride (CR-2249) is a unique oral positive allosteric modulator (PAM) of the NMDA glycine site, validated in rodent models of schizophrenia and cognitive enhancement. Unlike orthosteric agonists (D-serine, rapastinel), its PAM mechanism preserves striatal motor integrity, enabling clean behavioral pharmacology. This compound is essential for labs seeking to differentiate glycine-site PAM effects from D2 antagonism, with oral bioavailability (0.3–30 mg/kg) enabling chronic longitudinal studies without parenteral stress. Procure to explore NMDA receptor-dependent plasticity, learning, and memory consolidation with a well-characterized reference standard.

Molecular Formula C13H25ClN2O3
Molecular Weight 292.80 g/mol
Cat. No. B7456363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeboglamine hydrochloride
Molecular FormulaC13H25ClN2O3
Molecular Weight292.80 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)NC(=O)C(CCC(=O)O)N)C.Cl
InChIInChI=1S/C13H24N2O3.ClH/c1-13(2)7-5-9(6-8-13)15-12(18)10(14)3-4-11(16)17;/h9-10H,3-8,14H2,1-2H3,(H,15,18)(H,16,17);1H/t10-;/m0./s1
InChIKeyHBFGFOLPJKUNCS-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neboglamine Hydrochloride: NMDA Glycine Site Positive Allosteric Modulator for Schizophrenia and Cognition Research


Neboglamine hydrochloride (developmental codes CR-2249, XY-2401) is a small-molecule positive allosteric modulator (PAM) of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor [1]. It is chemically defined as (S)-4-amino-N-(4,4-dimethylcyclohexyl)glutamic acid hydrochloride salt, with a molecular weight of 292.8 g/mol . Unlike direct glycine site agonists such as D-serine, neboglamine enhances NMDA receptor function by allosterically increasing the efficacy of endogenous glycine binding rather than directly activating the receptor [2]. The compound has progressed to Phase II clinical evaluation for schizophrenia (negative and cognitive symptoms) and cocaine dependence [3], and has been studied in preclinical models demonstrating cognition- and memory-enhancing effects [4].

Why Neboglamine Hydrochloride Cannot Be Substituted with Generic NMDA Glycine Site Modulators


Compounds targeting the NMDA receptor glycine site exhibit fundamentally distinct molecular pharmacology despite nominal target overlap. D-Serine acts as a direct orthosteric agonist requiring exogenous administration to occupy the glycine binding site [1]; D-cycloserine functions as a partial agonist with bell-shaped dose-response curves and intrinsic activity limitations [2]; rapastinel (GLYX-13) is a tetrapeptide partial agonist with negligible oral bioavailability requiring intravenous administration [3]; and atypical antipsychotics like clozapine modulate NMDA function indirectly via broader aminergic receptor engagement [4]. Neboglamine hydrochloride operates via a positive allosteric mechanism—enhancing the efficacy of endogenous glycine without displacing it—yielding a distinct activation profile, brain regional selectivity pattern, and oral route compatibility that cannot be replicated by simply substituting any in-class alternative [1].

Quantitative Differentiation Evidence: Neboglamine Hydrochloride Versus In-Class Comparators


Brain Regional FLI Selectivity: Neboglamine Hydrochloride Spares Dorsolateral Striatum Versus Haloperidol

In a direct head-to-head comparison using rat forebrain immunohistochemistry, neboglamine hydrochloride (20 mg/kg s.c.) increased Fos-like immunoreactivity (FLI)-positive cells in the prefrontal cortex, nucleus accumbens, and lateral septal nucleus by 3.2-fold, 4.8-fold, and 4.5-fold over control, respectively, but produced no significant change in the dorsolateral striatum [1]. In contrast, haloperidol produced a 390-fold increase in dorsolateral striatal FLI while also activating the cortical and accumbens regions [1]. Clozapine, like neboglamine, spared the dorsolateral striatum but differs in primary receptor mechanism [1].

Schizophrenia Antipsychotic Fos-like immunoreactivity Striatal selectivity

Basal Locomotor Activity Preservation: Neboglamine Hydrochloride Versus Haloperidol and Clozapine

In a direct behavioral comparison, neboglamine hydrochloride (oral administration, 0.3–30 mg/kg) did not affect basal levels of locomotor activity in rats, a profile that precisely matched the endogenous glycine site agonist D-serine [1]. In the same experimental paradigm, both haloperidol and clozapine significantly suppressed spontaneous locomotor activity [1]. Despite lacking effect on basal locomotion, neboglamine dose-dependently inhibited PCP-induced hyperlocomotion—demonstrating efficacy in a psychosis model without inducing the sedation or motor suppression characteristic of conventional antipsychotics [1].

Schizophrenia Behavioral pharmacology Locomotor activity Side-effect profile

Mechanistic Distinction: Neboglamine Hydrochloride as Glycine Site PAM Versus Orthosteric Agonists

Neboglamine functions as a positive allosteric modulator (PAM) of the NMDA receptor glycine site, enhancing the maximal efficacy (Emax) of glycine without competing for the orthosteric binding site [1]. In functional assays using strychnine-resistant glycine binding sites on NMDA receptor complexes, neboglamine (CR-2249) potentiated glycine-induced responses with an EC50 of approximately 10 μM [2]. In contrast, D-serine acts as a direct orthosteric agonist requiring receptor occupancy for activation, while D-cycloserine functions as a partial agonist with intrinsic activity limited to approximately 40–50% of glycine's maximal response [3].

NMDA receptor Positive allosteric modulator Glycine site Pharmacological mechanism

Oral Bioavailability Differentiation: Neboglamine Hydrochloride Versus Rapastinel (GLYX-13)

Neboglamine hydrochloride is orally active, with demonstrated dose-dependent behavioral efficacy in rats following oral administration across a range of 0.3–30 mg/kg [1]. In the PCP-induced hyperlocomotion model, oral neboglamine dose-dependently inhibited both hyperlocomotion and rearing behavior frequency [1]. In direct contrast, rapastinel (GLYX-13)—another NMDA receptor glycine site modulator—is an amidated tetrapeptide that lacks oral bioavailability and requires intravenous administration for central nervous system effects [2]. This fundamental pharmacokinetic distinction arises from neboglamine's small-molecule structure (MW 292.8) versus rapastinel's peptidic nature .

Oral bioavailability Drug delivery Pharmacokinetics CNS penetration

NMDA-Mediated Neurotransmitter Release Restoration: Neboglamine Hydrochloride Reverses PCP-Induced Deficits

In an ex vivo neurochemical assay, neboglamine hydrochloride restored NMDA-mediated neurotransmitter release in rat frontal cortex punches that had been exposed to the NMDA antagonist phencyclidine (PCP) [1]. The study demonstrated that PCP (10 μM) significantly reduced NMDA-evoked dopamine release, and neboglamine (1–10 μM) concentration-dependently reversed this deficit [1]. This restoration occurred at concentrations consistent with its functional EC50 at the glycine site [2]. D-Serine produced a qualitatively similar restoration effect in the same assay system, consistent with both compounds' shared target engagement at the NMDA glycine site [1]. Haloperidol and clozapine, lacking direct NMDA glycine site activity, do not restore NMDA-mediated release via this mechanism [1].

NMDA hypofunction Neurotransmitter release PCP model Schizophrenia

Clinical Development Status: Neboglamine Hydrochloride Phase II Progression Versus Comparators

Neboglamine hydrochloride advanced to Phase II clinical trials for schizophrenia (targeting negative and cognitive symptoms) and cocaine abuse, with development ongoing as of 2015 [1]. The compound received orphan drug designation and was evaluated as a new molecular entity [1]. In contrast, rapastinel (GLYX-13) Phase III trials for major depressive disorder failed to meet primary endpoints, leading to program termination [2]. D-Cycloserine augmentation strategies in schizophrenia have produced mixed clinical outcomes, with meta-analyses indicating limited and inconsistent efficacy for negative symptoms [3]. Neboglamine's distinct PAM mechanism and progression to Phase II in an indication (schizophrenia cognitive/negative symptoms) with high unmet need differentiate it from alternative NMDA glycine site-targeted approaches.

Clinical trial Schizophrenia Cocaine dependence Phase II

Optimal Research and Procurement Scenarios for Neboglamine Hydrochloride


Preclinical Schizophrenia Research Requiring NMDA Hypofunction Rescue Without Dopamine D2-Mediated Side Effects

Neboglamine hydrochloride is the preferred tool compound for investigating NMDA receptor glycine site potentiation in rodent models of schizophrenia where extrapyramidal motor confounds must be avoided. The compound's demonstrated sparing of dorsolateral striatal FLI induction [1] and preservation of basal locomotor activity [1] enables clean interpretation of antipsychotic-like efficacy in PCP or MK-801 challenge paradigms without the sedation or catalepsy that confound haloperidol-controlled experiments. Researchers should consider neboglamine when the experimental objective is to isolate NMDA glycine site PAM effects from dopamine D2 receptor antagonism.

Oral Dosing Regimens for Chronic NMDA Glycine Site Modulation Studies

For experimental protocols requiring repeated or chronic administration, neboglamine hydrochloride's oral bioavailability provides operational advantages over intravenous peptides like rapastinel. The compound can be administered via oral gavage or dietary incorporation across a validated dose range of 0.3–30 mg/kg [1], enabling long-term cognitive enhancement or neuroprotection studies without the cumulative stress and technical demands of daily parenteral dosing. This feature is particularly relevant for studies examining cognitive improvement over extended time courses or in models of neurodegenerative disease progression.

Comparative Pharmacology Studies of NMDA Receptor Modulators with Distinct Mechanisms

Neboglamine hydrochloride serves as an essential comparator in studies designed to differentiate the pharmacological effects of NMDA receptor glycine site PAMs versus orthosteric agonists (D-serine, D-cycloserine) or partial agonists (rapastinel). The compound's allosteric mechanism [1] and matched FLI pattern to D-serine but with PAM pharmacology [2] provides a unique reference point for deconvoluting the functional consequences of direct agonism versus allosteric potentiation at this receptor site. Procurement is justified when the research question specifically addresses mechanism-dependent outcomes at the NMDA glycine site.

Cognition and Memory Enhancement Studies Building on Validated Preclinical Data

Neboglamine hydrochloride's demonstrated cognition- and memory-enhancing effects in rodent models [1] support its use as a reference compound in studies exploring NMDA receptor-dependent synaptic plasticity, learning, and memory consolidation. The compound has shown efficacy in behavioral assays of learning and memory in both rats and mice [1], providing a validated baseline for experiments evaluating novel NMDA receptor modulators or investigating the role of glycine site potentiation in specific cognitive domains such as spatial memory, recognition memory, or working memory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neboglamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.